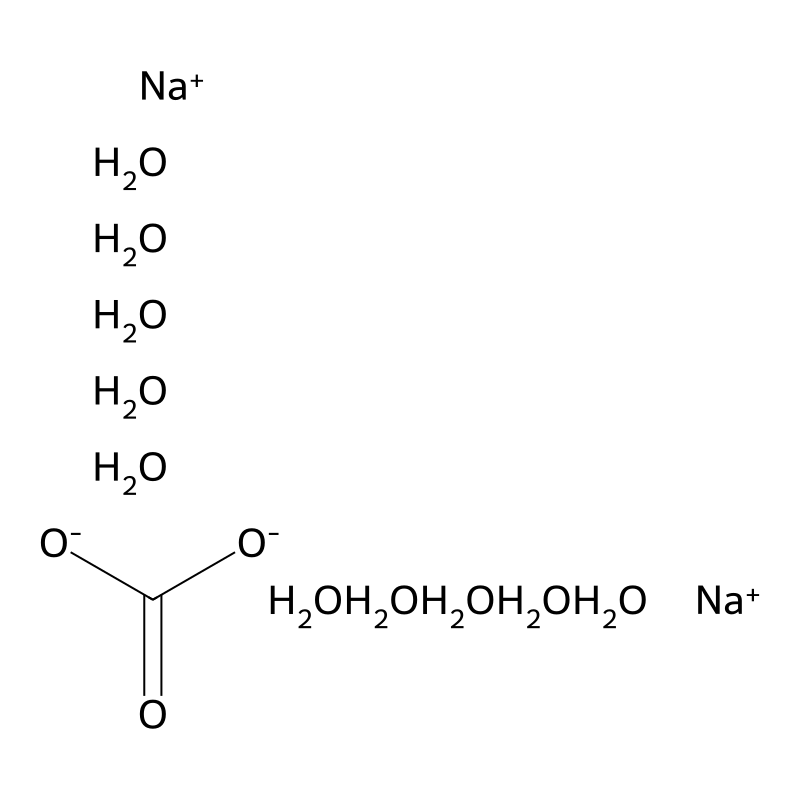Sodium carbonate decahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Buffering Agent:
Sodium carbonate decahydrate acts as a weak base and plays a crucial role in maintaining a stable pH in solutions. This buffering capacity is essential in biochemical experiments, cell culture studies, and enzymatic reactions where precise control of pH is critical for optimal activity and accurate results .
Precipitating Agent:
The ability of sodium carbonate decahydrate to react with metal cations to form insoluble carbonate precipitates makes it valuable in analytical chemistry. This precipitation reaction allows researchers to separate and identify specific metal ions from complex mixtures, facilitating qualitative and quantitative analysis .
Synthesis of Other Sodium Compounds:
Sodium carbonate decahydrate serves as a convenient starting material for synthesizing other sodium compounds due to its readily available and relatively inexpensive nature. Heating sodium carbonate decahydrate (calcination) leads to the formation of sodium oxide (Na2O), which further reacts with various acids or other compounds to produce diverse sodium salts .
Research on Crystallization and Hydrate Formation:
Sodium carbonate decahydrate is a well-studied material in the field of crystallography and hydrate formation. Researchers investigate the factors influencing its crystallization process, including temperature, concentration, and presence of additives. This research helps in understanding the fundamental principles of crystal formation and designing new materials with tailored properties .
Sodium carbonate decahydrate is a crystalline hydrate formed when sodium carbonate (soda ash, Na₂CO₃) absorbs ten molecules of water. It is naturally found as the mineral natron, but is more commonly produced by dissolving soda ash in water and allowing it to crystallize []. Sodium carbonate decahydrate plays a significant role in various scientific research areas due to its basic properties, water solubility, and relatively low cost [].
Molecular Structure Analysis
The molecular structure of sodium carbonate decahydrate consists of two sodium cations (Na⁺) surrounded by a carbonate anion (CO₃²⁻) and ten water molecules (H₂O) linked through hydrogen bonding. The carbonate anion has a trigonal planar geometry, with each carbon atom bonded to two oxygen atoms and a double bond to a third oxygen atom. The ten water molecules form a hydration sphere around the central carbonate and sodium ions, contributing to the compound's high solubility in water [, ].
Chemical Reactions Analysis
Synthesis:
Sodium carbonate decahydrate is typically produced by the crystallization of soda ash (Na₂CO₃) in a saturated water solution:
Na₂CO₃ (aq) + 10H₂O (l) → Na₂CO₃·10H₂O (s) []
Decomposition:
When heated above 35°C, sodium carbonate decahydrate loses its water molecules in a process called efflorescence, transforming into sodium carbonate monohydrate (Na₂CO₃·H₂O) []. Further heating above 100°C leads to complete dehydration, forming anhydrous sodium carbonate (Na₂CO₃):
Na₂CO₃·10H₂O (s) → Na₂CO₃·H₂O (s) + 9H₂O (g) (at 35°C)Na₂CO₃·H₂O (s) → Na₂CO₃ (s) + H₂O (g) (at 100°C) []
Other Reactions:
Sodium carbonate decahydrate reacts with acids to neutralize them, generating carbon dioxide gas and water:
Na₂CO₃·10H₂O (aq) + 2HCl (aq) → 2NaCl (aq) + CO₂ (g) + 11H₂O (l) []
It can also precipitate certain metal cations as their carbonates in aqueous solutions:
Na₂CO₃·10H₂O (aq) + CaCl₂ (aq) → CaCO₃ (s) + 2NaCl (aq) + H₂O (l) []
Physical And Chemical Properties Analysis
- Melting point: 32.5 °C []
- Boiling point: Decomposes before boiling []
- Solubility: Highly soluble in water (31.8 g/100 mL at 20 °C) []
- Density: 1.5 g/cm³ []
- Appearance: Colorless crystals or white powder []
- pH: Aqueous solutions are mildly basic (pH around 11) []
Mechanism of Action (not applicable)
Available Data:
- LD50 (oral, rat): 1600 mg/kg
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







